6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a naphthalene moiety through a hydrazone linkage, which contributes to its distinctive chemical behavior.
Preparation Methods
The synthesis of 6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or naphthalene rings are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and aromatic rings allow the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic interventions .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and benzoxazole-based molecules. Compared to these, 6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one stands out due to its unique combination of a naphthalene moiety and a benzoxazole ring, which imparts distinct chemical and biological properties. Some similar compounds are:
- 6-[2-(2-Oxonaphthalen-1-ylidene)hydrazinyl]-3H-1,3-benzoxazol-2-one
- 1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
62077-62-7 |
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Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
6-[(2-hydroxynaphthalen-1-yl)diazenyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H11N3O3/c21-14-8-5-10-3-1-2-4-12(10)16(14)20-19-11-6-7-13-15(9-11)23-17(22)18-13/h1-9,21H,(H,18,22) |
InChI Key |
KOEPBPYRWQCBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)NC(=O)O4)O |
Origin of Product |
United States |
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